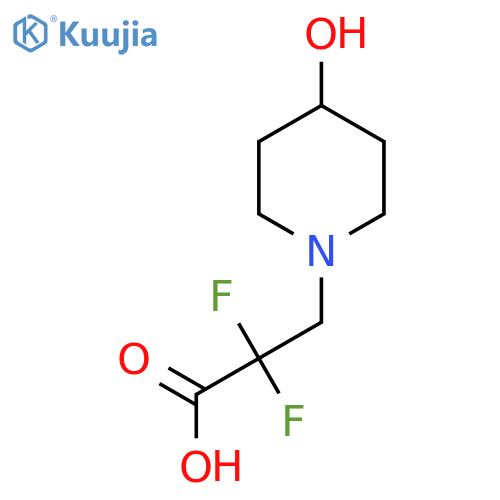Cas no 2138017-40-8 (1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-)

2138017-40-8 structure
商品名:1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-
CAS番号:2138017-40-8
MF:C8H13F2NO3
メガワット:209.190529584885
CID:5299476
1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid
- 1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-
-
- インチ: 1S/C8H13F2NO3/c9-8(10,7(13)14)5-11-3-1-6(12)2-4-11/h6,12H,1-5H2,(H,13,14)
- InChIKey: LCLFSSICBASTRQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CN1CCC(CC1)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 60.8
1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788741-0.1g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.1g |
$867.0 | 2025-02-22 | |
| Enamine | EN300-788741-0.5g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.5g |
$946.0 | 2025-02-22 | |
| Enamine | EN300-788741-1.0g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 1.0g |
$986.0 | 2025-02-22 | |
| Enamine | EN300-788741-2.5g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 2.5g |
$1931.0 | 2025-02-22 | |
| Enamine | EN300-788741-5.0g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 5.0g |
$2858.0 | 2025-02-22 | |
| Enamine | EN300-788741-10.0g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 10.0g |
$4236.0 | 2025-02-22 | |
| Enamine | EN300-788741-0.05g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.05g |
$827.0 | 2025-02-22 | |
| Enamine | EN300-788741-0.25g |
2,2-difluoro-3-(4-hydroxypiperidin-1-yl)propanoic acid |
2138017-40-8 | 95.0% | 0.25g |
$906.0 | 2025-02-22 |
1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy- 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
2138017-40-8 (1-Piperidinepropanoic acid, α,α-difluoro-4-hydroxy-) 関連製品
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
